3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
Description
Properties
IUPAC Name |
3-bromo-1-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3.BrH/c5-1-2-9-3-7-4(6)8-9;/h3H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPKOAOSTVRDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCBr)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-86-0 | |
| Record name | 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of 1-(2-ethyl)-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding triazole derivatives with reduced bromine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H6Br2N4
- Molecular Weight : 248.93 g/mol
- CAS Number : 1803592-86-0
- Purity : >95%
- Form : Hydrobromide salt
The compound features a triazole ring with two bromine substituents, which enhances its reactivity and provides a foundation for various chemical transformations.
Chemistry
3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and as a reagent in various organic transformations. The presence of bromine atoms allows for diverse coupling reactions and modifications.
Biology
The compound has been studied for its potential biological activities , particularly its antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes or interact with biological receptors, impacting cellular functions.
Medicine
In the field of medicine, ongoing research aims to explore its role as a pharmaceutical intermediate . Its structural characteristics suggest potential applications in drug development, particularly against infectious diseases and cancer.
Industry
Industrially, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable for synthesizing various industrial products.
Anticancer Activity
Research indicates that triazole derivatives can be effective against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole | HCT116 | Not specified | Induces apoptosis |
| Related Triazole Compound | MDA-MB-231 | 2.70 | Inhibits proliferation |
| Related Triazole Compound | HT-29 | 0.01 (hypoxic) | Induces apoptosis |
These findings suggest that this compound could have significant anticancer properties through apoptosis induction.
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates:
- Results : Certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics.
This highlights the potential use of this compound in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with various biological receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physicochemical properties, and applications of analogous brominated triazoles:
Key Differentiators
- Dual Bromine Substitution: The target compound’s 3-bromo and 2-bromoethyl groups offer two reactive sites, distinguishing it from mono-brominated analogs like 3-bromo-1-methyl-1H-1,2,4-triazole ().
- Salt vs. Neutral Forms: Hydrobromide salts (e.g., target compound) exhibit distinct crystallinity and solubility profiles compared to non-ionic analogs like 5-bromo-3-(ethylthio)-1H-1,2,4-triazole ().
Biological Activity
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 248.93 g/mol
- CAS Number : 1803592-8
Physical Properties
- Purity : >95%
- Form : Hydrobromide salt
This compound exhibits various biological activities attributed to its triazole moiety. Triazoles are known for their ability to interact with biological targets through multiple mechanisms, including:
- Inhibition of Enzymes : Triazole derivatives often act as inhibitors of enzymes involved in critical biological pathways.
- Anticancer Activity : Several studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research has shown that triazole derivatives can be effective against different cancer cell lines. For instance, studies involving related triazole compounds have reported IC values indicating significant cytotoxic effects on various cancer types.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole | HCT116 | Not specified | Induces apoptosis |
| Related Triazole Compound | MDA-MB-231 | 2.70 | Inhibits proliferation |
| Related Triazole Compound | HT-29 | 0.01 (hypoxic) | Induces apoptosis |
Case Studies and Research Findings
-
Study on Apoptosis Induction :
A study demonstrated that a related triazole derivative significantly induced apoptosis in HCT116 cells by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. This resulted in the release of cytochrome c and subsequent activation of caspases . -
Inhibition of Cancer Cell Migration :
Another investigation focused on the migration of cancer cells treated with a triazole derivative. The results indicated a marked reduction in cell migration after treatment, suggesting that these compounds could inhibit metastatic behavior in cancer cells . -
Selectivity Against Normal Cells :
Importantly, some studies have reported that certain triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves alkylation of the triazole core. A two-step approach is common:
- Step 1 : React 3-bromo-1H-1,2,4-triazole with 1,2-dibromoethane in the presence of a base (e.g., Cs₂CO₃) and a copper(I) catalyst (e.g., CuI) under inert conditions. Solvents like DMSO or DMF are used at 80–100°C for 12–24 hours .
- Step 2 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., EtOAc/hexanes mixture).
- Critical Parameters : Temperature control (±5°C), catalyst loading (0.1–5 mol%), and stoichiometric ratios (1:1.2 triazole:dibromoethane) to minimize di-alkylation byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 8.4–9.0 ppm for H-5) and bromoethyl substituents (δ 3.5–4.5 ppm for CH₂Br).
- MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~314) and bromine isotope patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions with the hydrobromide counterion .
- Key Analyses : Purity assessment via HPLC (>95%), thermal stability via DSC (decomposition >280°C) .
Advanced Research Questions
Q. How can competing substitution or elimination reactions be minimized during the alkylation of the triazole core?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce elimination pathways .
- Catalyst Screening : Test Pd or Ni catalysts for milder conditions compared to Cu-based systems, which may reduce side reactions .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2 hours) to control reaction kinetics .
Q. What strategies are effective in resolving discrepancies in biological activity data across different studies involving this compound?
- Methodological Approaches :
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for hydrobromide counterion effects, which may alter solubility .
- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies >10-fold may indicate impurities or isomer formation .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with activity trends to identify structure-activity relationships (SAR) .
- Case Study : In triazole derivatives, bioactivity variations of 30–60% inhibition in enzyme assays correlate with substituent positioning (e.g., bromoethyl vs. methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
